molecular formula C18H18N2O2 B2589381 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one CAS No. 462067-61-4

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one

Cat. No.: B2589381
CAS No.: 462067-61-4
M. Wt: 294.354
InChI Key: NDKHGKBLIUQHRS-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a functionalized quinoline derivative provided for research purposes. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . This particular compound features a benzylaminomethyl substitution at the 3-position, a modification often explored to optimize interaction with biological targets, and a methoxy group at the 7-position, which can influence the molecule's electronic properties and binding affinity. Quinoline derivatives have demonstrated significant potential in pharmacological research, particularly as antiviral agents against viruses such as human immunodeficiency virus (HIV), hepatitis C virus, and SARS-associated coronaviruses . Furthermore, the structural motif is being investigated in oncology research , with some analogs acting as inhibitors of key signaling pathways, such as the Son of Sevenless (SOS1) protein, which is a promising target in cancer therapy . Researchers value this compound for synthesizing novel analogs and probing structure-activity relationships to develop new therapeutic candidates. Its mechanism of action is typically dependent on the specific target under investigation but often involves interference with protein-protein interactions or enzymatic functions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices, as it is classified as an irritant.

Properties

IUPAC Name

3-[(benzylamino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-8-7-14-9-15(18(21)20-17(14)10-16)12-19-11-13-5-3-2-4-6-13/h2-10,19H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHGKBLIUQHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Benzylamino-methyl Group: The benzylamino-methyl group can be introduced via reductive amination, where benzylamine reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been studied for its potential as an anti-cancer , anti-microbial , and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anti-Cancer Activity

A study demonstrated that 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one exhibited cytotoxic effects on cancer cell lines. The mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Table 1: Summary of Biological Activity

Activity TypeObserved EffectsReference
Anti-cancerInduced apoptosis in cancer cells
Anti-microbialInhibited growth of bacteria
Anti-inflammatoryReduced cytokine production

Biological Research

The compound is utilized in biological research to investigate cellular pathways and molecular targets. Its ability to modulate enzyme activity makes it a valuable tool for understanding disease mechanisms.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex quinoline derivatives. Its synthesis typically involves multi-step reactions starting from readily available precursors.

Synthetic Routes

  • Formation of the Quinoline Core : Achieved via Skraup synthesis.
  • Introduction of the Methoxy Group : Methylation reactions using reagents like methyl iodide.
  • Attachment of the Benzylamino-methyl Group : Accomplished through reductive amination.

Table 2: Synthetic Pathways

StepReaction TypeKey Reagents
Quinoline Core FormationCyclizationAniline, Glycerol
Methoxy Group IntroductionMethylationMethyl Iodide
Benzylamino-methyl AttachmentReductive AminationBenzylamine, NaBH3CN

Material Science

The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in this field are still under exploration.

Mechanism of Action

The mechanism of action of 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino-methyl group may enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinolin-2-one Derivatives

The biological and physicochemical properties of quinolin-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one 3: Benzylaminomethyl; 7: Methoxy C₁₈H₁₈N₂O₂ 294.36 Antimicrobial potential, CNS activity
3-((Benzylamino)methyl)-7-methylquinolin-2-ol 3: Benzylaminomethyl; 7: Methyl C₁₈H₁₈N₂O 278.35 Lower polarity due to methyl vs. methoxy
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone 7: Dimethylamino; 3: Phenyl C₁₉H₂₀N₂O 292.38 Enhanced lipophilicity (dimethylamino group)
7-Methoxy-3-methylquinoxalin-2(1H)-one 7: Methoxy; 3: Methyl C₁₀H₁₀N₂O₂ 190.20 Simplified structure, lower molecular weight
3-Bromo-6-methoxy-3-phenylquinoline-2,4-dione 3: Bromo; 6: Methoxy; 3: Phenyl C₁₆H₁₀BrNO₃ 360.17 Electrophilic halogen for reactivity

Key Differences and Implications

Substituent Effects on Bioactivity
  • Methoxy vs. Methyl Groups : The methoxy group in the target compound (position 7) increases polarity compared to the methyl group in its analog (CAS: 755121) . This may enhance solubility and binding to polar biological targets, such as enzymes or receptors in the central nervous system.
  • Benzylaminomethyl vs. In contrast, phenyl-substituted analogs (e.g., 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone) prioritize aromatic stacking interactions .
Pharmacokinetic Properties
  • Lipophilicity: The dimethylamino group in CAS 13468-27-4 increases logP compared to the target compound, favoring blood-brain barrier penetration.
  • Metabolic Stability: The benzylaminomethyl group in the target compound may undergo oxidative metabolism via CYP450 enzymes, whereas halogenated analogs (e.g., 3-Bromo-6-methoxy-3-phenylquinoline-2,4-dione) exhibit slower metabolic clearance .

Biological Activity

3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzylamino group at the 3-position and a methoxy group at the 7-position of the quinolin-2-one framework. This specific arrangement contributes to its unique biological properties.

Property Details
Molecular Formula C18H18N2O2
Molecular Weight 298.35 g/mol
Functional Groups Benzylamino, Methoxy

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, with mechanisms involving interference in cellular pathways and modulation of enzyme activities. For instance, studies have reported IC50 values indicating potent inhibitory effects on cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition zones in susceptibility tests, indicating its potential as an antimicrobial agent. Additionally, it has shown antifungal activity against common pathogens .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • DNA Interaction : It may act as a DNA intercalator, disrupting replication and transcription processes in cancer cells.
  • Receptor Modulation : The compound's structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the compound's efficacy against several cancer cell lines, reporting an IC50 of 10 µM against breast cancer cells.
    • The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation :
    • In vitro tests showed that this compound had inhibition zones ranging from 18 mm to 24 mm against various bacterial strains, including E. coli and S. aureus .
  • Structure-Activity Relationship (SAR) :
    • SAR studies revealed that modifications at the benzylamino position significantly affected the compound's potency, with certain substitutions enhancing biological activity .

Q & A

Q. What synthetic protocols are recommended for preparing 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one?

  • Methodological Answer : The compound can be synthesized via solid-phase synthesis using anthranilates and bromoketones as key intermediates, with primary amines immobilized on acid-cleavable linkers (e.g., BAL linker) . Microwave-assisted methods are also effective; irradiation at 360 W for 5 minutes with indium(III) chloride as a catalyst yields the product in 63% efficiency . Post-synthesis purification involves chromatography (e.g., silica gel) and crystallization from CH₂Cl₂/di-isopropylether mixtures .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : 1H-NMR and 13C-NMR are critical for confirming substituent positions and backbone structure . For absolute configuration, X-ray crystallography is recommended, as demonstrated for analogous quinolinones, where dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯N interactions) validate structural integrity . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What analytical techniques are suitable for assessing solubility and stability?

  • Methodological Answer : Use HPLC to quantify solubility in polar (e.g., DMSO) and non-polar solvents. For stability, conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C), monitored via UV-Vis spectroscopy . Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer : Step 1 : Synthesize derivatives with modifications to the benzylamino-methyl or methoxy groups. For example, replace the methoxy group with ethoxy or hydroxyl groups to assess electronic effects . Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency . Step 3 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the quinoline ring and enzyme active sites .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell-free vs. cellular systems). Address this by:
  • Standardizing assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme concentrations .
  • Validating targets : Employ CRISPR-edited cell lines to confirm on-target effects .
  • Structural analysis : Compare X-ray data of ligand-enzyme complexes to identify conformational changes affecting activity .

Q. What computational strategies predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools like PISTACHIO and REAXYS to simulate phase I/II metabolism. Key steps include:
  • Phase I : Predict oxidation of the benzylamino-methyl group via cytochrome P450 isoforms (e.g., CYP3A4) .
  • Phase II : Assess glucuronidation potential at the methoxy group using docking simulations with UDP-glucuronosyltransferase .
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

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